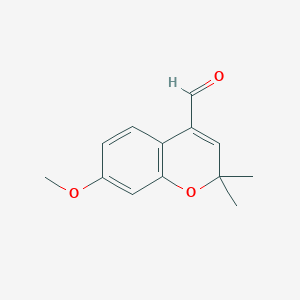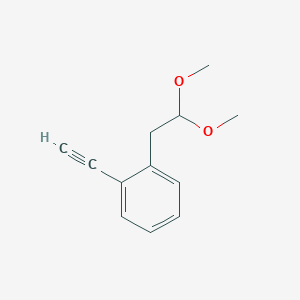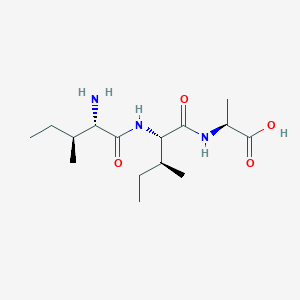
2-Hydroxyethyl 4-(trimethylsilyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 4-(trimethylsilyl)butanoate is an organic compound that features both a hydroxyethyl group and a trimethylsilyl group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various industrial applications. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can be useful in protecting other functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate typically involves the esterification of 4-(trimethylsilyl)butanoic acid with 2-hydroxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-(trimethylsilyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Trimethylsilyl chloride (TMSCl) is often used to introduce or replace the trimethylsilyl group.
Major Products Formed
Oxidation: 4-(Trimethylsilyl)butanoic acid.
Reduction: 2-Hydroxyethyl 4-(trimethylsilyl)butanol.
Substitution: Various silyl ethers depending on the substituent introduced.
Scientific Research Applications
2-Hydroxyethyl 4-(trimethylsilyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate primarily involves its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, preventing unwanted side reactions during synthesis. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)butanoic acid: Similar structure but lacks the hydroxyethyl group.
2-Hydroxyethyl 4-(trimethylsilyl)benzoate: Contains a benzoate group instead of a butanoate group.
Trimethylsilyl ethyl ether: Similar protecting group properties but different backbone structure.
Uniqueness
2-Hydroxyethyl 4-(trimethylsilyl)butanoate is unique due to the combination of its hydroxyethyl and trimethylsilyl groups, which provide both reactivity and protection. This dual functionality makes it particularly useful in complex organic syntheses where selective protection and deprotection steps are required .
Properties
CAS No. |
828922-08-3 |
|---|---|
Molecular Formula |
C9H20O3Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
2-hydroxyethyl 4-trimethylsilylbutanoate |
InChI |
InChI=1S/C9H20O3Si/c1-13(2,3)8-4-5-9(11)12-7-6-10/h10H,4-8H2,1-3H3 |
InChI Key |
OXZABLMYBFBNJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)


phosphinate](/img/structure/B14229318.png)
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
